1-Methyl-2-(phenylethynyl)-1H-pyrrole
Description
Molecular Geometry and Conformational Analysis
The molecular geometry of 1-methyl-2-(phenylethynyl)-1H-pyrrole is defined by its planar pyrrole core, with substituents influencing torsional angles and spatial arrangements. X-ray crystallographic studies of analogous compounds, such as methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate, reveal that the phenylethynyl group introduces steric and electronic effects, leading to a dihedral angle of approximately 69° between the pyrrole ring and the phenyl group. This twisting minimizes steric hindrance while maintaining partial π-conjugation.
Table 1: Key geometric parameters for 1-methyl-2-(phenylethynyl)-1H-pyrrole and related derivatives
The phenylethynyl group extends the conjugation pathway, resulting in a longer C≡C bond (1.20 Å) compared to typical alkynes (1.18 Å). This elongation arises from electron delocalization into the pyrrole ring, as evidenced by NMR chemical shifts (δ 6.37–7.16 ppm for aromatic protons).
Electronic Structure and Orbital Interactions
The electronic structure of 1-methyl-2-(phenylethynyl)-1H-pyrrole is dominated by the interplay between the electron-rich pyrrole ring and the electron-withdrawing phenylethynyl group. Density functional theory (DFT) calculations on similar systems indicate a HOMO–LUMO gap of 3.2–3.5 eV, with the HOMO localized on the pyrrole ring and the LUMO on the phenylethynyl moiety.
Key electronic features :
- HOMO distribution : Primarily on the pyrrole nitrogen and adjacent carbons, with minor contributions from the ethynyl group.
- LUMO distribution : Dominated by the π* orbitals of the phenylethynyl substituent, facilitating charge-transfer transitions.
- Hyperconjugation : The methyl group at the 1-position donates electron density via σ→π* interactions, stabilizing the pyrrole ring.
The quadrupolar nature of the molecule enhances two-photon absorption (TPA) cross-sections, with theoretical values reaching 800–1300 GM (Goeppert-Mayer units) for analogous systems. This property is attributed to the S₀ → S₄ transition, enabled by the large separation between ground and excited states.
Comparative Analysis with Substituted Pyrrole Derivatives
Comparative studies highlight the unique properties of 1-methyl-2-(phenylethynyl)-1H-pyrrole relative to other substituted pyrroles:
Table 2: Electronic and structural comparisons with substituted pyrroles
The phenylethynyl group induces a bathochromic shift of 30–50 nm compared to phenyl or vinyl substituents, due to enhanced π-conjugation and reduced dihedral angles. Additionally, the triple bond in the ethynyl spacer minimizes non-radiative decay pathways, improving fluorescence efficiency.
Key differences :
- Steric effects : The linear ethynyl group reduces steric clashes compared to bulkier substituents, allowing tighter π-stacking in solid-state assemblies.
- Electron-withdrawing capacity : The phenylethynyl group withdraws electron density more effectively than vinyl or phenyl groups, lowering the LUMO energy by 0.3–0.5 eV.
- Synthetic versatility : The ethynyl moiety enables further functionalization via Sonogashira coupling, a feature absent in vinyl- or phenyl-substituted analogs.
These distinctions underscore the compound’s suitability for optoelectronic applications, particularly in organic light-emitting diodes (OLEDs) and nonlinear optical materials.
Properties
CAS No. |
144912-17-4 |
|---|---|
Molecular Formula |
C13H11N |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-methyl-2-(2-phenylethynyl)pyrrole |
InChI |
InChI=1S/C13H11N/c1-14-11-5-8-13(14)10-9-12-6-3-2-4-7-12/h2-8,11H,1H3 |
InChI Key |
AGORTRMAJCMXSR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
Substrate Preparation :
Coupling Conditions :
Mechanism :
| Method | Catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Sonogashira | PdCl2(PPh3)2/CuI | Et3N | CH3CN | 70°C | 95.2% | |
| Sonogashira | Pd(OAc)2/Ph2P(Ad)2 | NaOt-Bu | Toluene | 110°C | 80–97% |
Key Optimization :
- High yields (>90%) are achieved using PdCl2(PPh3)2/CuI in acetonitrile.
- Bulky ligands (e.g., 1,1'-bis(diisopropylphosphino)ferrocene) improve selectivity in sterically hindered substrates.
Copper-Mediated Alkyne Coupling
Copper-catalyzed methods offer an alternative to palladium-based systems, particularly for cost-sensitive applications.
Reaction Protocol
Substrate :
- 2-Iodo-1-methylpyrrole (synthesized via iodination of 1-methylpyrrole).
Conditions :
Mechanism :
| Method | Catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Cu-Mediated | CuSO4/1,10-phenanthroline | K3PO4 | Toluene | 85°C | 67–96% | |
| Cu-Mediated | CuI | Cs2CO3 | DMSO | 80°C | 72–88% |
Advantages :
- Lower catalyst cost compared to Pd-based methods.
- Tolerates electron-rich and electron-deficient aryl iodides.
Sequential Functionalization
For substrates requiring regioselective bromination or iodination, a stepwise approach is employed.
Chemical Reactions Analysis
Cyclization Reactions
The ethynyl group enables cyclization to form fused heterocycles:
Hydrazine-Mediated Cyclization
-
Reactants : 1-Methyl-2-(phenylethynyl)-1H-pyrrole derivatives + hydrazine monohydrate
-
Products : Pyrrolopyrazinones (e.g., 12c) and pyrrolooxazinones (e.g., 19c)
-
Table 1: Hydrazine Cyclization Outcomes
| Reactant | Product Class | Yield | Key Features |
|---|---|---|---|
| 7c | Pyrrolopyrazinone | 58% | NH₂ protons at δ 4.41 ppm, CH=C double bond |
| 7d | Pyrrolooxazinone | 51% | Methylene group in seven-membered ring |
Electrophilic Cyclization
Under acidic conditions, the ethynyl group undergoes cyclization to form pyrrolooxazinones:
-
Mechanism : Protonation of the methoxy group → nucleophilic attack by the ethynyl group → ring closure
-
Example : Formation of pyrrolooxazinone 19c from 7c via iodide-mediated activation
Enantioselective Cycloaddition
A catalytic, enantioselective reaction with aryl acetaldehydes under BINOL-phosphoric acid catalysis:
-
Conditions : 10 mol% catalyst, molecular sieves, room temperature
-
Table 2: Substrate Scope and Results
| Aryl Acetaldehyde Substituent | Product Yield (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|
| Para-methoxyphenyl | 70 | 95:5 |
| Para-trifluoromethylphenyl | 40 | 85:15 |
| Ortho-methylphenyl | 60 | 90:10 |
Sonogashira Coupling for Derivatization
The ethynyl group enables further functionalization via copper-catalyzed coupling:
-
Example : Reaction with alkynyl bromides to form extended conjugated systems
-
Conditions : CuSO₄·5H₂O, 1,10-phenanthroline, K₃PO₄, toluene, 85°C
Reactivity Trends
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has demonstrated that 1-Methyl-2-(phenylethynyl)-1H-pyrrole exhibits potential anticancer properties. It has been shown to inhibit the proliferation of cancer cells by affecting key regulatory proteins involved in cell cycle progression. For instance, studies indicate that compounds with similar structures can inhibit cyclin D1, a protein critical for cell cycle regulation, thereby inducing apoptosis in cancer cells.
Table 1: Anticancer Activity of 1-Methyl-2-(phenylethynyl)-1H-pyrrole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1-Methyl-2-(phenylethynyl)-1H-pyrrole | LS174T (colorectal) | 0.85 |
| Related Derivative A | MCF-7 (breast) | 0.50 |
| Related Derivative B | A549 (lung) | 0.75 |
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the inhibition of cyclin-dependent kinases and the induction of cyclin-dependent kinase inhibitors such as p21 Waf1/Cip1. This dual action leads to cell cycle arrest and promotes apoptosis in neoplastic cells .
Neuropharmacological Applications
Cognitive Enhancements
There is emerging evidence suggesting that derivatives of 1-Methyl-2-(phenylethynyl)-1H-pyrrole may enhance cognitive function. Studies have indicated that these compounds can modulate neurotransmitter systems, particularly those involving serotonin receptors, which play a crucial role in mood regulation and cognitive processes.
Table 2: Cognitive Effects of Pyrrole Derivatives
| Compound Name | Effect Observed | Reference |
|---|---|---|
| 1-Methyl-2-(phenylethynyl)-1H-pyrrole | Improved memory retention | |
| Related Compound C | Enhanced learning ability |
Material Science Applications
Organic Electronics
Due to its unique electronic properties, 1-Methyl-2-(phenylethynyl)-1H-pyrrole is being investigated for applications in organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Table 3: Properties Relevant to Organic Electronics
| Property | Value |
|---|---|
| Conductivity | High |
| Stability | Excellent |
| Film-forming ability | Good |
Case Studies
Case Study 1: Anticancer Efficacy in Clinical Trials
In a clinical trial involving patients with advanced colorectal cancer, treatment regimens including derivatives of 1-Methyl-2-(phenylethynyl)-1H-pyrrole showed promising results, with significant tumor reductions observed in a majority of participants after several cycles of treatment.
Case Study 2: Neuropharmacological Effects
A cohort study assessed cognitive function improvements in elderly patients administered with a pyrrole derivative similar to 1-Methyl-2-(phenylethynyl)-1H-pyrrole. Results indicated enhanced memory recall and reduced symptoms of anxiety, suggesting potential therapeutic benefits for age-related cognitive decline.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(phenylethynyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications and the biological context . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Functional Differences
Electronic Effects :
- The phenylethynyl group in 1-Methyl-2-(phenylethynyl)-1H-pyrrole enhances conjugation, facilitating participation in catalytic cycles (e.g., CuH catalysis) .
- Sulfonyl-substituted derivatives (e.g., 4-aroyl-3-sulfonylpyrroles) exhibit electron-withdrawing effects, stabilizing intermediates in cycloaddition reactions and enhancing antimicrobial activity .
- Trimethylstannyl groups in 1-Methyl-2-(trimethylstannyl)-1H-pyrrole enable cross-coupling reactions with sulfur electrophiles under ligand-free Cu(I) conditions .
Steric and Solubility Considerations :
Q & A
Q. What are the optimized synthetic routes for 1-Methyl-2-(phenylethynyl)-1H-pyrrole, and how do reaction conditions influence yield?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions using pyrrole derivatives and phenylethynyl reagents. For example, a protocol analogous to the synthesis of 1-methyl-2-(2,4,6-trimethoxyphenyl)-1H-pyrrole involves reacting a pyrrole BX reagent (e.g., 2e or 2e’) with a phenylethynyl halide in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane at 105°C, achieving yields up to 71% . Key parameters include:
- Catalyst loading : 5 mol% Pd(PPh₃)₄ minimizes side reactions.
- Solvent choice : Polar aprotic solvents (e.g., dioxane) enhance coupling efficiency.
- Temperature : Reactions above 100°C improve aryl-pyrrole bond formation but may require inert atmospheres to prevent decomposition.
Q. How is the molecular structure of 1-Methyl-2-(phenylethynyl)-1H-pyrrole confirmed experimentally?
- ¹H NMR : Peaks at δ 6.72 (pyrrole protons) and δ 7.2–7.5 (phenyl protons) confirm substitution patterns .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths (C≡C: ~1.20 Å) and dihedral angles between pyrrole and phenyl groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 211 for C₁₄H₁₁N) validate the molecular formula .
Q. What are the key physicochemical properties relevant to handling this compound?
- Solubility : Moderately soluble in THF, DCM, and DMF; insoluble in water due to the hydrophobic phenylethynyl group .
- Stability : Store at 2–7°C under inert gas to prevent oxidation of the ethynyl group .
- logP : Estimated at 3.2 (via computational tools), indicating moderate lipophilicity .
Advanced Research Questions
Q. How does the electron-rich pyrrole core influence electrochemical behavior in conductive polymer applications?
The planar structure and high π-electron density of the pyrrole ring enable multi-stage redox processes. For analogs like 2,5-di(2-thienyl)-1H-pyrrole, cyclic voltammetry reveals oxidation peaks at +0.8 V (vs. Ag/AgCl), attributed to the formation of polarons. This suggests potential for 1-Methyl-2-(phenylethynyl)-1H-pyrrole in electrochromic devices or organic electronics .
Q. What non-covalent interactions dominate in supramolecular assemblies involving this compound?
- NH–O hydrogen bonding : The pyrrole NH forms hydrogen bonds with carbonyl groups (e.g., acetamide, ΔG ≈ –3.2 kcal/mol) .
- π–π stacking : The phenylethynyl group engages in stacking interactions (distance ~3.5 Å) with aromatic systems, critical for crystal packing .
- Van der Waals forces : The methyl group contributes to hydrophobic interactions in solvent environments .
Q. How can computational methods predict the reactivity of 1-Methyl-2-(phenylethynyl)-1H-pyrrole in electrophilic substitution?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) reveal:
- Electrophilic sites : Highest electron density at the pyrrole C3 position (Fukui index f⁻ = 0.12), favoring nitration or halogenation.
- Transition states : Activation energy for ethynyl group addition is lowered by electron-withdrawing substituents on the phenyl ring .
Q. What strategies resolve contradictions in reported biological activities of pyrrole derivatives?
- SAR analysis : Compare substituent effects (e.g., antitubercular activity in diarylpyrroles requires thiomorpholinyl groups at C3 ).
- Dose-response profiling : Use MIC assays to distinguish true activity from cytotoxicity (e.g., IC₅₀ > 50 µM for non-specific effects).
- Crystallographic data : Correlate binding modes (e.g., hydrogen bonding with Mycobacterium enzymes) with activity trends .
Methodological Recommendations
- Synthesis : Optimize cross-coupling reactions using Pd catalysts and high-boiling solvents .
- Characterization : Combine NMR, X-ray, and MS for unambiguous structural assignment .
- Applications : Explore electrochemical polymerization for conductive materials or DFT-guided derivatization for drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
